Thymine-d4 (methyl-d3,6-d1)

概要

説明

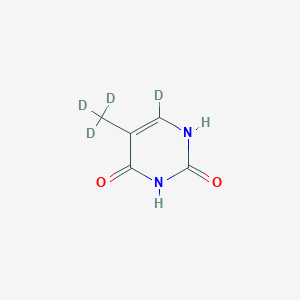

チミン-d4は、核酸DNA中に存在するピリミジン系塩基であるチミンの重水素化された形態です。チミンは、DNAの核酸中の4つの塩基のうちの1つであり、2つの水素結合を介してアデニンと対合して、核酸構造を安定化させています。 チミン-d4は、水素の安定同位体である重水素で特異的に標識されており、さまざまな生化学的研究用途に役立ちます .

2. 製法

チミン-d4は、デオキシリボ核酸の加水分解、続いてメチルシアノアセチル尿素からの触媒的還元によって合成することができます . チミン-d4の工業生産には、チミン分子への重水素の選択的組み込みが含まれます。 このプロセスには通常、目的の同位体純度を実現するために、重水素化された試薬と溶媒の使用が必要です .

3. 化学反応の分析

チミン-d4は、その非重水素化対応物であるチミンと同様に、さまざまな化学反応を起こします。これらの反応には以下が含まれます。

酸化: チミン-d4は酸化されてチミングリコールを生成することができます。

還元: 触媒的還元によって、チミン-d4をジヒドロチミンに変換することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アンモニアなどの求核剤があります。 これらの反応から生成される主な生成物は、チミングリコール、ジヒドロチミン、置換チミン誘導体です .

4. 科学研究の応用

チミン-d4は、その安定な同位体標識のために科学研究で広く使用されています。その用途には以下が含まれます。

化学: 反応機構と経路を理解するための化学反応研究におけるトレーサーとして使用されます。

生物学: DNA鎖におけるチミンの組み込みと除去を追跡するために、DNA複製と修復研究に使用されます。

医学: チミン含有薬物の代謝と分布を調査するために、薬物動態研究で使用されます。

準備方法

Thymine-d4 can be synthesized through the hydrolysis of deoxyribonucleic acid, followed by catalytic reduction from methylcyanoacetylurea . The industrial production of thymine-d4 involves the selective incorporation of deuterium into the thymine molecule. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic purity .

化学反応の分析

Thymine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, thymine. These reactions include:

Oxidation: Thymine-d4 can be oxidized to form thymine glycol.

Reduction: Catalytic reduction can convert thymine-d4 to dihydrothymine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as ammonia. The major products formed from these reactions are thymine glycol, dihydrothymine, and substituted thymine derivatives .

科学的研究の応用

Thymine-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.

Biology: Employed in DNA replication and repair studies to track the incorporation and removal of thymine in DNA strands.

Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of thymine-containing drugs.

Industry: Applied in the development of diagnostic assays and as a standard in mass spectrometry .

作用機序

チミン-d4の作用機序には、DNAへの組み込みが含まれ、そこで水素結合を介してアデニンと対合します。重水素標識により、研究者はさまざまな生物学的プロセスにおけるチミンの挙動を追跡して研究することができます。 チミン-d4は、紫外線にさらされるとチミン二量体を形成することができ、これはDNA複製を阻害し、突然変異を引き起こす可能性があります .

6. 類似の化合物との比較

チミン-d4は、重水素標識によってユニークであり、以下のような他の類似の化合物とは異なります。

チミン: DNAに一般的に見られるチミンの非重水素化形態。

ウラシル: RNAに見られるピリミジン系塩基であり、ほとんどの場合、チミンに置き換わります。

シトシン: DNAとRNAの両方に存在する別のピリミジン系塩基。

チミン-d4の重水素標識は、安定性を高め、生化学的研究において正確な追跡を可能にするため、研究において貴重なツールとなっています .

類似化合物との比較

Thymine-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

Thymine: The non-deuterated form of thymine, commonly found in DNA.

Uracil: A pyrimidine nucleobase found in RNA, which replaces thymine in most cases.

Cytosine: Another pyrimidine nucleobase found in both DNA and RNA.

The deuterium labeling in thymine-d4 provides enhanced stability and allows for precise tracking in biochemical studies, making it a valuable tool in research .

生物活性

Thymine-d4 (methyl-d3,6-d1) is a deuterated form of thymine, a pyrimidine base essential for DNA synthesis and repair. This compound has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and implications in various fields, including medicine and molecular biology.

Target of Action

Thymine-d4 primarily targets DNA synthesis and repair enzymes. It plays a crucial role in the formation of complementary base pairs with adenine during DNA replication, which is vital for maintaining genetic integrity.

Mode of Action

The compound interacts with various enzymes involved in nucleotide metabolism, such as thymidine phosphorylase and thymidylate synthase. These interactions facilitate the conversion of thymidine to thymine, which is essential for nucleotide pool balance within cells.

Biochemical Pathways

Thymine-d4 is involved in several key biochemical pathways:

- DNA Synthesis: It is incorporated into DNA strands during replication.

- DNA Repair: It aids in correcting errors that occur during DNA replication.

- Metabolic Pathways: It influences the catabolism of thymidine and the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA synthesis .

Cellular Effects

Thymine-d4 influences various cellular processes:

- Gene Expression: By participating in DNA synthesis, it impacts gene expression patterns.

- Cell Signaling: Changes in DNA stability can alter cellular responses to environmental stimuli.

- Cell Viability: At varying concentrations, thymine-d4 can exhibit different effects on cell survival; low doses may promote healthy cell function while high doses can lead to cytotoxicity.

Pharmacokinetics

Thymine-d4 is metabolized similarly to natural thymidine. Its pharmacokinetic profile suggests that it is excreted primarily through the kidneys after undergoing catabolism. The stability of this compound under physiological conditions makes it suitable for various experimental applications.

Research Applications

Thymine-d4 has several important applications in scientific research:

- Tracer Studies: It serves as a tracer in studies investigating DNA synthesis and repair mechanisms. Its deuterated nature allows for precise tracking in metabolic studies.

- Pharmacokinetic Studies: Thymine-d4 is utilized to understand the metabolism and distribution of thymine-related drugs, aiding in drug development and therapeutic interventions.

- Diagnostic Tools: The compound's properties are leveraged in developing diagnostic tools targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Recent studies have highlighted the role of thymidine metabolism, including thymine-d4, in regulating telomere length. Supplementation with dT (deoxythymidine) has been shown to drive telomere elongation by stimulating telomerase activity in human cells. This suggests potential therapeutic applications for conditions associated with telomere shortening .

Case Study 2: Cancer Research

Research has indicated that modifications in nucleotide metabolism can affect cancer cell proliferation. Thymine analogs similar to thymine-d4 have been explored for their antiproliferative effects against various cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C5H6N2O2 (deuterated) |

| Role in Biochemical Pathways | DNA synthesis and repair |

| Key Enzymes Involved | Thymidine phosphorylase, Thymidylate synthase |

| Pharmacokinetics | Metabolized via catabolism; excreted by kidneys |

| Applications | Tracer studies, pharmacokinetic studies, diagnostics |

特性

IUPAC Name |

6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583886 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156054-85-2 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。